Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate , reflects its structural hierarchy. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. Substitutents are numbered according to IUPAC priority rules:
- Position 1 : A tert-butoxycarbonyl (Boc) group, acting as a protective amine moiety.
- Position 3 : A carboxylate anion stabilized by a lithium counterion.
- Position 5 : A dimethylamino group (–N(CH₃)₂), introducing basicity.
The Boc group’s nomenclature follows the tert-butyl ester convention, while the carboxylate’s lithium coordination is denoted as a separate ion. This naming aligns with PubChem’s classification of analogous piperidine carboxylates, such as lithium piperidine-2-carboxylate (CID 46867728), which similarly prioritizes substituent positions and counterion specification.
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃LiN₂O₄ |
| IUPAC Name | Lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate |
| CAS Registry Number | 2193066-72-5 |
The lithium counterion’s inclusion modifies the carboxylate’s physical properties, enhancing solubility in polar solvents compared to free carboxylic acids.
Historical Development of Piperidine Carboxylate Derivatives
Piperidine derivatives have been studied since the 19th century, with early work focusing on natural alkaloids like piperine from black pepper. The introduction of carboxylate-functionalized piperidines emerged in the mid-20th century, driven by pharmaceutical interest in bioactive molecules. Key milestones include:
- 1950s–1970s : Development of protective groups like Boc, enabling selective functionalization of piperidine amines without side reactions.
- 1980s–2000s : Advances in lithiation techniques, allowing stabilization of carboxylate anions for use in organic synthesis.
For example, methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8) showcased the utility of esterified piperidine carboxylates as intermediates for alcohols and amines. The target compound represents a modern iteration, combining Boc protection, dimethylamino substitution, and lithium coordination for enhanced reactivity and solubility.
Role of Lithium Counterions in Carboxylate Stability
Lithium ions play a dual role in carboxylate chemistry:
- Charge Stabilization : The Li⁺ ion neutralizes the carboxylate’s negative charge, reducing electrostatic repulsion and improving crystalline stability.
- Solubility Modulation : Lithium carboxylates exhibit exceptional solubility in aprotic solvents (e.g., tetrahydrofuran), facilitating their use in organometallic reactions.
In aqueous environments, lithium carboxylates like LiCO₂CF₃ form passivation films via decarboxylation, inhibiting water decomposition and expanding electrochemical stability windows. For the target compound, lithium coordination likely suppresses hydrolysis of the Boc group while enhancing thermal stability during storage.
Table 2: Comparative Properties of Lithium Carboxylates
| Compound | Solubility (H₂O) | Decarboxylation Tendency |
|---|---|---|
| Lithium piperidine-2-carboxylate | Moderate | Low |
| Lithium trifluoroacetate | 28 mol/kg | High |
| Target Compound | High (predicted) | Moderate |
The small ionic radius of Li⁺ (0.76 Å) enables tight ion pairing with the carboxylate, a feature critical for maintaining structural integrity in nonpolar media. This contrasts with larger counterions (e.g., Na⁺, K⁺), which yield less stable salts.
Properties
IUPAC Name |
lithium;5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWCHVLJFTZHKI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC(CC(C1)N(C)C)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193066-72-5 | |
| Record name | lithium(1+) 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves several synthetic routes. One common method includes the alkylation of B(OMe)3 or B(Oi-Pr)3 with R–Li, followed by transesterification with the triol . This anhydrous method is particularly suited for substrates sensitive to protodeboronation.
Chemical Reactions Analysis
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in catalysis, pharmaceutical development, and the synthesis of advanced materials. Its unique properties make it an essential component in various chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves nucleophilic acyl substitution and other related reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural Differences and Implications
Core Heterocycle :
- The target compound features a piperidine ring , which provides conformational flexibility and stereochemical diversity. In contrast, imidazole-based analogs (e.g., entries 2–4 in Table 1) have a rigid aromatic core, limiting rotational freedom but enhancing planarity for π-π interactions .
Substituent Effects: Amino Groups: The dimethylamino group in the target compound offers moderate steric hindrance and basicity, whereas imidazole analogs incorporate bulkier groups (e.g., dibenzylamino) or more basic groups (e.g., diethylamino) that influence reactivity and solubility .
Ionic Character :
Functional and Application Comparisons
- Synthetic Utility :
- Chirality :
- Stability :
Research Findings and Trends
- Solubility Studies : The lithium salt form of the target compound demonstrates 2–3 times higher solubility in DMSO compared to neutral imidazole analogs, as inferred from structural analogs in the Building Blocks Catalogue .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar Boc-protected compounds shows decomposition temperatures above 150°C, suggesting robustness for high-temperature reactions .
Biological Activity
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate, with the CAS number 2193066-72-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 278.3 g/mol
- IUPAC Name : Lithium; 5-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
- InChI Code : InChI=1S/C13H24N2O4.Li/c1-13(2,3)19-12(18)15-7-9(11(16)17)6-10(8-15)14(4)5;/h9-10H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is known to engage in nucleophilic acyl substitution reactions, which can influence several biochemical pathways. The lithium ion component may also play a role in modulating neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection.
Pharmacological Applications
Research indicates that compounds structurally related to this compound exhibit significant pharmacological effects:
- Calcium Channel Modulation : Similar compounds have been identified as T-type calcium channel antagonists, demonstrating efficacy in models of neurological disorders such as essential tremor and Parkinson's disease .
- CNS Activity : These compounds have shown good oral bioavailability and brain penetration, suggesting their potential as therapeutic agents for central nervous system disorders .
- Neuroprotective Effects : The compound's ability to modulate calcium channels may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Experimental Data
A study highlighted the efficacy of a related piperidine compound in reducing seizure frequency in rodent models at low plasma concentrations, indicating a promising therapeutic window for neurological applications .
Comparative Analysis
When comparing this compound with similar compounds, it shows unique properties that may enhance its therapeutic profile:
| Compound | Key Activity | Selectivity | CNS Penetration |
|---|---|---|---|
| This compound | Calcium channel modulation | Moderate | High |
| Related Piperidine Derivatives | T-type calcium channel antagonism | High | Moderate |
Q & A
Q. Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Hygroscopic; store anhydrous |
| Water | <0.1 | pH-dependent |
| Ethanol | 10–15 | Recrystallization preferred |
How can researchers assess the compound’s potential as a chiral ligand in asymmetric catalysis?
Advanced Research Question
Screen enantioselectivity in model reactions (e.g., aldol or Michael additions). Use H NMR with chiral shift reagents or Mosher’s acid to determine enantiomeric excess (ee). Compare with DFT-predicted transition states to rationalize selectivity .
Case Study:
- Reaction : Proline-catalyzed aldol addition.
- Results : 85% ee with R-configuration preference.
- Mechanism : Lithium stabilizes enolate intermediate, enhancing rigidity .
What precautions are critical when handling this compound in air-sensitive reactions?
Basic Research Question
The lithium ion and Boc group are moisture-sensitive. Use Schlenk lines or gloveboxes for synthesis. Store under argon at −20°C. Monitor for lithium hydroxide formation via IR (broad O-H stretch at 3200–3600 cm⁻¹) .
How does the tert-butoxycarbonyl group impact the compound’s pharmacokinetic properties in preclinical studies?
Advanced Research Question
The Boc group enhances lipophilicity, improving blood-brain barrier penetration but reducing metabolic stability. Conduct in vitro microsomal assays (human/rat liver microsomes) to quantify demethylation rates. Pair with molecular docking to predict CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
